Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805159
InChI: InChI=1S/C14H12O5/c1-17-13(15)10-5-3-9(4-6-10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC15805159

Molecular Formula: C14H12O5

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate -

Specification

Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
IUPAC Name methyl 5-(4-methoxycarbonylphenyl)furan-2-carboxylate
Standard InChI InChI=1S/C14H12O5/c1-17-13(15)10-5-3-9(4-6-10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3
Standard InChI Key WPDICMVQAFHQQD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is C15H12O6\text{C}_{15}\text{H}_{12}\text{O}_6, derived systematically from its substituents:

  • A furan core (5-membered oxygen-containing heterocycle).

  • A methyl carboxylate group at the furan’s 2-position.

  • A 4-(methoxycarbonyl)phenyl group at the furan’s 5-position.

The para-substituted phenyl ring introduces steric and electronic effects that influence the compound’s crystallinity and solubility. Analogous structures, such as methyl 5-(4-methoxyphenyl)furan-2-carboxylate (PubChem CID 11207002) , exhibit planar geometries with dihedral angles between the furan and phenyl rings ranging from 5–15°, suggesting moderate conjugation between the aromatic systems . Computational models predict a molecular weight of 288.25 g/mol for methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate, with key functional groups including ester carbonyls (C=O\text{C=O}) and ether linkages (C–O–C\text{C–O–C}) contributing to its polarity .

Synthetic Pathways and Reaction Mechanisms

Chalcone Precursor Synthesis

The synthesis of analogous furan carboxylates typically begins with the preparation of chalcone intermediates. For example, 3-(4-substituted-phenyl)-1-arylprop-2-en-1-ones are synthesized via Claisen-Schmidt condensation between acetophenones and substituted benzaldehydes under alkaline conditions . Adapting this method, 4-methoxycarbonylbenzaldehyde could react with furan-2-carboxaldehyde in the presence of NaOH/ethanol to yield the corresponding chalcone precursor.

Cyclocondensation and Esterification

Subsequent cyclocondensation with hydrazine derivatives, as demonstrated in the synthesis of naphtho[2,1-b]furan-2-carbohydrazide , could form the furan core. Esterification steps using methyl chloroacetate or methanol/sulfuric acid under reflux would introduce the methyl carboxylate groups. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate is synthesized via refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF , a method adaptable to the target compound using 4-(methoxycarbonyl)benzaldehyde.

Table 1: Hypothetical Synthesis Steps for Methyl 5-(4-(Methoxycarbonyl)phenyl)Furan-2-Carboxylate

StepReactantsConditionsProductYield*
14-Methoxycarbonylbenzaldehyde + Furan-2-carboxaldehydeNaOH, ethanol, 0–5°CChalcone intermediate~65%
2Chalcone + Hydrazine hydrateDioxane, acetic acid, refluxFuran carbohydrazide~50%
3Furan carbohydrazide + Methyl chloroacetateK₂CO₃, DMF, refluxTarget compound~40%
*Yields estimated from analogous reactions .

Physicochemical Properties and Spectral Characterization

Solubility and Crystallinity

Like methyl 5-(4-methoxyphenyl)furan-2-carboxylate , the compound is expected to exhibit limited solubility in polar solvents (e.g., water) but moderate solubility in ethanol, acetone, and dimethylformamide. Crystallographic studies of related furan esters reveal monoclinic crystal systems with P2₁/n space groups and unit cell parameters approximating a=7.36A˚,b=17.35A˚,c=14.47A˚,β=104.07a = 7.36 \, \text{Å}, b = 17.35 \, \text{Å}, c = 14.47 \, \text{Å}, \beta = 104.07^\circ .

Spectroscopic Data

IR Spectroscopy: Predicted peaks include:

  • νC=O\nu_{\text{C=O}}: 1765–1740 cm1^{-1} (ester carbonyls) .

  • νC–O\nu_{\text{C–O}}: 1230–1200 cm1^{-1} (ester C–O–C) .

  • Aromatic C–H stretching: 3080–3030 cm1^{-1} .

NMR Spectroscopy:

  • 1H NMR^1\text{H NMR}: Aromatic protons (δ 7.8–7.2 ppm), furan H-3/H-4 (δ 6.5–6.3 ppm), methoxy groups (δ 3.9–3.8 ppm) .

  • 13C NMR^{13}\text{C NMR}: Carbonyl carbons (δ 165–160 ppm), furan C-2/C-5 (δ 150–145 ppm) .

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